4-ethoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O3S2/c1-2-30-13-9-7-12(8-10-13)17(29)25-18-26-27-19(32-18)31-11-16(28)24-15-6-4-3-5-14(15)20(21,22)23/h3-10H,2,11H2,1H3,(H,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFNOOZTTYRJOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the formation of the thiadiazole ring through cyclization reactions, followed by the introduction of the trifluoromethyl group and the benzamide moiety. Common reagents used in these reactions include sulfur-containing compounds, amines, and trifluoromethylating agents. The reaction conditions generally require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Characterization Methods |
|---|---|---|---|
| Thiadiazole formation | HCl, reflux, 6–8 hrs | 65–75 | NMR, IR, MS |
| Sulfanyl incorporation | K₂CO₃, DMF, 60°C, 12 hrs | 70–80 | TLC, HPLC |
| Benzamide coupling | DCC, DMAP, CH₂Cl₂, RT, 24 hrs | 60–70 | FT-IR, ¹³C NMR |
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives, depending on reaction conditions.
Table 2: Oxidation Reactions of the Sulfanyl Group
Key finding: Sulfone derivatives exhibit enhanced metabolic stability compared to sulfoxides .
Nucleophilic Substitution at the Thiadiazole Ring
The electron-deficient thiadiazole ring facilitates nucleophilic aromatic substitution (NAS) at the C-2 position.
Table 3: Substitution Reactions at the Thiadiazole Core
Note: Substitution at C-5 is sterically hindered due to the bulky trifluoromethylphenyl group.
Electrophilic Aromatic Substitution (EAS)
The ethoxybenzamide moiety participates in EAS reactions, though the trifluoromethyl group deactivates the aromatic ring.
Table 4: EAS Reactions of the Benzamide Ring
Hydrolysis and Stability Studies
The carbamoyl group undergoes controlled hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis (HCl, 100°C): Cleavage to primary amine and carboxylic acid.
-
Basic Hydrolysis (NaOH, EtOH): Degradation to thiadiazole-thiol and benzamide fragments.
Stability Data:
-
pH Stability : Stable at pH 4–7 (t₁/₂ > 24 hrs); degrades rapidly at pH > 10.
-
Thermal Stability : Decomposes at >200°C (DSC analysis).
Reduction Reactions
Selective reduction of the carbamoyl group is achievable with LiAlH₄:
-
Product : Corresponding amine derivative (N-[5-(sulfanylmethyl)-thiadiazol-2-yl]-4-ethoxybenzamide).
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, particularly in the field of antitumor and antimicrobial properties. The following sections summarize key findings from various studies:
Antitumor Activity
- Mechanism of Action : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, such as Raf kinase. This inhibition may disrupt signaling pathways crucial for tumor growth and angiogenesis .
- Case Studies : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. These studies utilized assays to measure cell viability post-treatment with varying concentrations of the compound .
Antimicrobial Activity
- Spectrum of Activity : The compound has been evaluated for its antibacterial and antifungal properties. It showed effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus niger .
- Mechanism : The antimicrobial action is believed to arise from the disruption of microbial cell membranes and interference with metabolic pathways essential for microbial survival .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 4-ethoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide. Modifications to the thiadiazole ring or variations in substituents can significantly impact biological activity. For instance, altering the length or branching of alkyl chains can enhance solubility and bioavailability .
Potential Therapeutic Applications
Based on its biological profile, 4-ethoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide holds promise for several therapeutic applications:
- Cancer Treatment : As a Raf kinase inhibitor, it may serve as a candidate for targeted therapies in oncology.
- Infection Control : Its broad-spectrum antimicrobial properties suggest potential use in treating bacterial and fungal infections.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and thiadiazole ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations:
- Sulfanyl Linkers : Compounds with flexible sulfanyl chains (e.g., target compound, ) exhibit improved bioavailability over rigid analogs (e.g., ).
- Hybrid Structures : Triazole-thiadiazole hybrids (e.g., ) show superior anticancer activity compared to simple thiadiazoles, suggesting that the target compound’s carbamoyl methyl group may offer similar advantages.
Pharmacological Performance
- Antimicrobial Activity : The butoxy analog demonstrates broad-spectrum antimicrobial effects, suggesting the target’s ethoxy group may retain similar efficacy with improved pharmacokinetics.
- Anticancer Potential: Thiadiazole derivatives with electron-deficient aromatic systems (e.g., trifluoromethyl, ) exhibit IC₅₀ values < 2 µg/mL against HepG-2, comparable to clinical candidates.
Biological Activity
4-Ethoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C28H26F3N3O3S
- IUPAC Name : 4-ethoxy-N-(2-{3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide
- SMILES Notation : CCOc(cc1)ccc1C(NCCn1c(cccc2)c2c(SCC(Nc2c(C(F)(F)F)cccc2)=O)c1)=O
This structure highlights the presence of a thiadiazole ring, which is critical for its biological activity.
Biological Activity Overview
Thiadiazole derivatives are recognized for their broad spectrum of pharmacological activities including:
- Anticancer
- Antibacterial
- Antiviral
- Anti-inflammatory
- Antiparasitic
The compound's biological activities are largely attributed to its ability to interact with various biological targets due to its mesoionic nature, allowing it to cross cellular membranes effectively .
The mechanisms through which 4-ethoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide exerts its effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their functions.
- Cell Signaling Modulation : It can influence cell signaling pathways, which may lead to altered gene expression and metabolic processes.
- Membrane Interaction : Its ability to cross cellular membranes enhances its bioavailability and interaction with intracellular targets .
Anticancer Activity
Research indicates that thiadiazole derivatives can exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo. The specific pathways affected include those involved in cell cycle regulation and apoptosis .
Antimicrobial Properties
Thiadiazoles have demonstrated antimicrobial activity against various pathogens. The compound's structural features allow it to disrupt bacterial cell walls or interfere with vital metabolic pathways in microorganisms .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases .
Case Studies
Several studies have investigated the biological activity of thiadiazole derivatives:
- Study on Anticancer Properties :
- Antimicrobial Activity Assessment :
Data Table: Summary of Biological Activities
Q & A
Q. Methodological Answer :
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Target ≥95% purity .
- Structural Confirmation :
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺) .
- NMR : ¹H/¹³C NMR in DMSO-d₆ to verify substituent integration (e.g., ethoxy group at δ ~1.3 ppm for CH₃, δ ~4.1 ppm for OCH₂) .
- Single-Crystal X-ray Diffraction : For unambiguous confirmation, grow crystals in DMSO/water (2:1) and analyze with Cu-Kα radiation (R factor ≤0.05) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the trifluoromethyl group in bioactivity?
Q. Methodological Answer :
- Analog Synthesis : Prepare derivatives with substituent variations (e.g., replace trifluoromethyl with -Cl, -CF₃→-CH₃) .
- Biological Assays : Test analogs against target enzymes (e.g., bacterial PPTases ) using:
- Enzyme Inhibition : Measure IC₅₀ via fluorescence-based assays (e.g., malachite green phosphate detection).
- Cellular Activity : Assess antibacterial efficacy in Staphylococcus aureus cultures (MIC determination) .
- Computational Modeling : Perform docking studies (AutoDock Vina) to compare binding affinities of analogs with the target’s active site .
Data Interpretation : Correlate electronic effects (CF₃→CH₃) with activity trends to identify pharmacophoric requirements .
Advanced: What strategies resolve contradictions in reported biological activity data (e.g., divergent IC₅₀ values across studies)?
Q. Methodological Answer :
- Standardize Assay Conditions : Control variables like buffer pH, ATP concentration (for kinase assays), and cell passage number .
- Orthogonal Validation : Confirm results using alternate methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Meta-Analysis : Compare crystal structures (if available) to identify conformational differences impacting activity .
Example : If IC₅₀ varies due to impurity interference, re-test compounds after rigorous HPLC purification .
Basic: What in vitro assays are suitable for preliminary toxicity screening?
Q. Methodological Answer :
- Cytotoxicity : Use MTT assay in HEK293 or HepG2 cells (48-hour exposure, IC₅₀ >100 μM preferred) .
- hERG Inhibition : Patch-clamp electrophysiology to assess cardiac risk (IC₅₀ >10 μM acceptable) .
- Microsomal Stability : Incubate with liver microsomes (human/rat) to estimate metabolic clearance (t₁/₂ >30 min desirable) .
Advanced: How can computational methods predict metabolic sites for this compound?
Q. Methodological Answer :
- Software Tools : Use Schrödinger’s Site of Metabolism module or GLORYx for CYP450-mediated oxidation predictions .
- Focus Areas : Prioritize sulfanyl (-S-) and ethoxy groups as potential sites for glucuronidation or oxidation .
- Validation : Compare predictions with LC-MS/MS data from hepatocyte incubations .
Advanced: What crystallographic parameters indicate potential polymorphism?
Q. Methodological Answer :
- Unit Cell Comparison : Analyze lattice parameters (a, b, c angles) across batches. Significant deviations suggest polymorphs .
- Thermal Analysis : Perform DSC to detect melting point variations (>5°C differences indicate polymorphic forms) .
Mitigation : Optimize crystallization solvents (e.g., switch from DMSO to ethanol) to isolate the most stable form .
Basic: How should stability studies be designed for long-term storage?
Q. Methodological Answer :
- Conditions : Store at -20°C (lyophilized) or 4°C (DMSO solution). Monitor degradation via:
Advanced: What green chemistry approaches can reduce waste in large-scale synthesis?
Q. Methodological Answer :
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for amide couplings (higher recovery, lower toxicity) .
- Catalysis : Use immobilized lipases for ester hydrolysis (e.g., CAL-B in TBAB) to minimize metal catalysts .
- Process Intensification : Adopt flow chemistry for thiadiazole ring formation to improve yield and reduce reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
